

Stereoselective pharmacokinetics of Dioxopromethazine enantiomers in rats

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Compound of Interest

Compound Name: Dioxopromethazine

Cat. No.: B076312

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An In-Depth Technical Guide on the Stereoselective Pharmacokinetics of **Dioxopromethazine** Enantiomers in Rats

Introduction

Dioxopromethazine (DPZ), a phenothiazine antihistamine, is clinically utilized as a racemic mixture to treat respiratory ailments.[1] As with many chiral drugs, the individual enantiomers of **dioxopromethazine** may exhibit different pharmacokinetic and pharmacodynamic profiles. Understanding the stereoselective behavior of these enantiomers is crucial for optimizing therapeutic efficacy and minimizing potential adverse effects. This technical guide provides a comprehensive overview of the stereoselective pharmacokinetics of R-(+)- and S-(-)-**dioxopromethazine** in rats, based on a validated enantioselective HPLC-MS/MS method. The study revealed significant differences in the pharmacokinetic parameters between the two enantiomers, indicating a stereoselective disposition in rats.[1][2] No chiral inversion was observed during the assay.[1][2]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of R-(+)-DPZ and S-(-)-DPZ were determined following the oral administration of a racemic mixture of **dioxopromethazine** to rats. The key parameters are summarized in the table below.

Pharmacokinetic Parameter	R-(+)-Dioxopromethazine	S-(-)-Dioxopromethazine
C _{max} (ng/mL)	35.6 ± 8.7	58.2 ± 11.3
T _{max} (h)	1.5 ± 0.5	1.0 ± 0.4
AUC (0-t) (ng·h/mL)	189.5 ± 45.2	287.3 ± 68.1
AUC (0-∞) (ng·h/mL)	201.3 ± 49.8	302.8 ± 73.5
t _{1/2} (h)	3.8 ± 0.9	3.5 ± 0.7

Data are presented as mean ± standard deviation.

Experimental Protocols

Animal Studies

- **Animal Model:** Male Sprague-Dawley rats (200 ± 20 g) were used for the pharmacokinetic studies.
- **Acclimatization:** Animals were acclimatized for one week prior to the experiment under standard laboratory conditions (25 ± 2 °C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to food and water.
- **Drug Administration:** A racemic mixture of **dioxopromethazine** was administered to the rats via oral gavage at a dose of 10 mg/kg.

Sample Collection

- **Blood Sampling:** Blood samples (approximately 0.3 mL) were collected from the tail vein into heparinized tubes at the following time points post-dosing: 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours.
- **Plasma Preparation:** Plasma was separated by centrifuging the blood samples at 4000 rpm for 10 minutes and stored at -20 °C until analysis.

Bioanalytical Method: Enantioselective HPLC-MS/MS

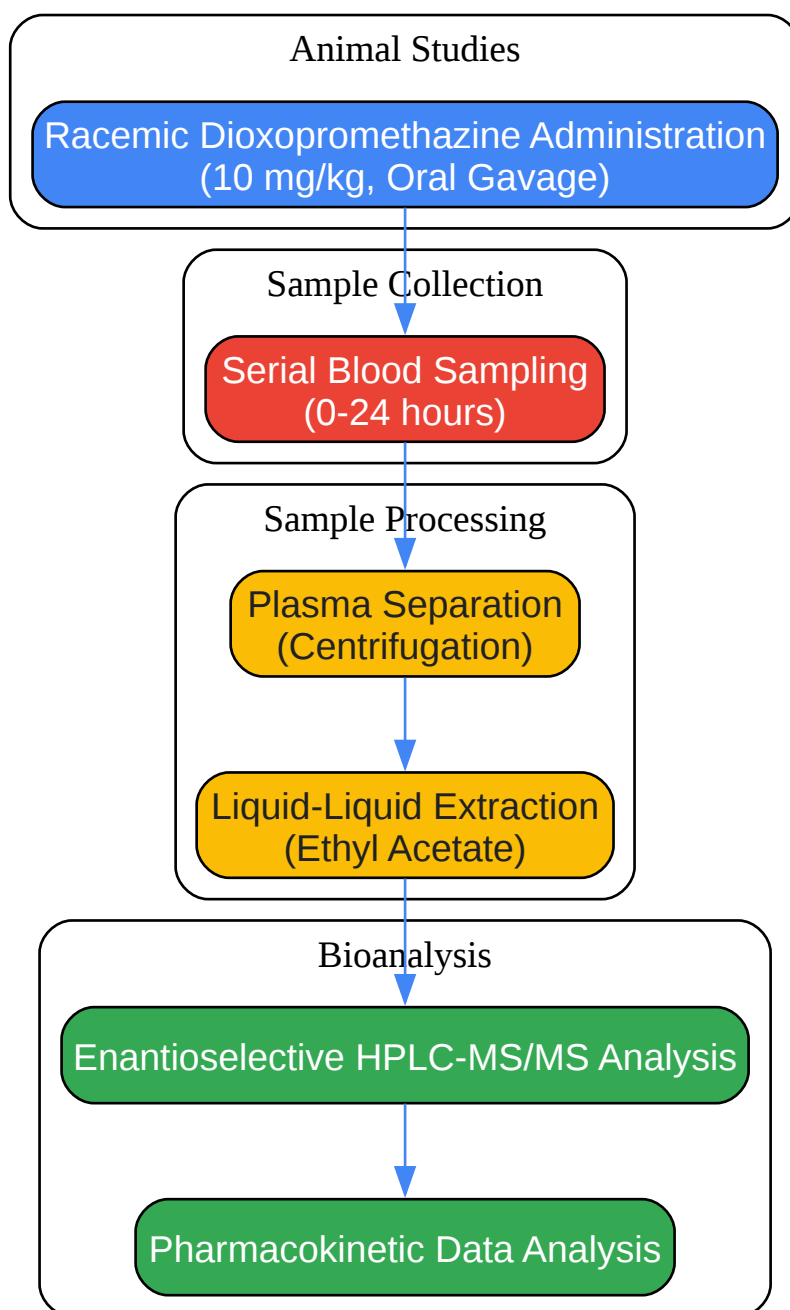
A reliable, specific, and rapid enantioselective HPLC-MS/MS method was established and fully validated for the quantification of R- and S-DPZ in rat plasma.

- Sample Preparation:
 - To 100 μ L of rat plasma, 20 μ L of internal standard (IS, diphenhydramine) solution (100 ng/mL) was added.
 - The plasma was alkalized with 50 μ L of 1 M sodium carbonate (Na_2CO_3) solution.
 - The DPZ enantiomers and the IS were extracted with 1 mL of ethyl acetate by vortexing for 3 minutes.
 - The mixture was centrifuged at 13,000 rpm for 10 minutes.
 - The organic layer was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.
 - The residue was reconstituted in 100 μ L of the mobile phase for HPLC-MS/MS analysis.
- Chromatographic Conditions:
 - Column: Chiralpak AGP column (100 \times 4.0 mm i.d., 5 μ m).
 - Mobile Phase: Ammonium acetate (10 mM; pH 4.5) - methanol (90:10, v/v).
 - Flow Rate: 0.8 mL/min.
 - Column Temperature: 25 $^{\circ}$ C.
 - Injection Volume: 10 μ L.
- Mass Spectrometric Conditions:
 - Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
 - Detection Mode: Multiple reaction monitoring (MRM).

- MRM Transitions:
 - **Dioxopromethazine** enantiomers: m/z 317.2 → 86.1.
 - Internal Standard (Diphenhydramine): m/z 256.2 → 167.1.
- Ion Source Parameters:
 - IonSpray Voltage: 5500 V.
 - Temperature: 550 °C.
 - Ion Source Gas 1 (GS1): 55 psi.
 - Ion Source Gas 2 (GS2): 55 psi.
 - Curtain Gas (CUR): 35 psi.
- Method Validation:
 - Linearity: The method demonstrated good linearity for each enantiomer over the concentration range of 1.00 - 80.00 ng/mL, with a correlation coefficient (r^2) greater than 0.995.
 - Lower Limit of Quantitation (LLOQ): The LLOQ was 1.00 ng/mL for both enantiomers.
 - Precision and Accuracy: The intra-day and inter-day precisions (RSDs, %) were below 12.3%, and the accuracies (REs, %) were within the range of -10.5% to 6.6%.

Visualizations

Experimental Workflow Diagram



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